molecular formula C9H9N3O B3342508 2,4-Dihydro-5-methyl-2-phenyl-3H-1,2,4-triazol-3-one CAS No. 22863-24-7

2,4-Dihydro-5-methyl-2-phenyl-3H-1,2,4-triazol-3-one

Cat. No. B3342508
Key on ui cas rn: 22863-24-7
M. Wt: 175.19
InChI Key: QPBMZCGEAIGPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05256793

Procedure details

In a 50 gallon reactor, a stirred solution of 12 pounds (0.111 lb mole) of phenylhydrazine in 115 pounds of glacial acetic acid was cooled to about 5° to 10° C., and a solution of 5.2 pounds (0.087 lb mole) of acetaldehyde in 6.1 pounds of acetic acid was added at a rate that maintained the reaction mixture temperature at about 12° to 15° C. The complete addition required about five minutes. Immediately upon completion of addition, a cold solution (about 15° C.) of 7.6 pounds (0.117 lb mole) of sodium cyanate in 72 pounds of water was added at a rate that maintained the reaction mixture temperature at about 8 to 12° C. The complete addition required about 30 minutes. Upon completion of addition, the reaction mixture was stirred for 20 minutes and then was warmed to about 20° C. A solution of 13.3 pounds (0.179 lb mole) of sodium hypochlorite in 119.7 pounds of water was then added at a rate that maintained the reaction mixture temperature at 25° to 40° C. The complete addition required about one hour. Upon completion of addition, the reaction mixture was stirred for about one hour, and then about 220 pounds (approximately 72%) of the acetic acid/water solvent was removed by distillation under vacuum (50 mm Hg). Water, 82 pounds, was added, and the resultant slurry was cooled to 25° C. The product was isolated by centrifugation and washed on the centrifuge with water. The product was dried at 70° C. under vacuum, yielding 14.8 pounds of 84.4% pure 4,5-dihydro-3-methyl-1-phenyl-1,2,4-triazol-5(1H)-one (64.2% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
sodium cyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:9](=O)[CH3:10].[O-:12][C:13]#[N:14].[Na+].Cl[O-].[Na+]>C(O)(=O)C.O>[CH3:9][C:10]1[NH:14][C:13](=[O:12])[N:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[N:8]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
sodium cyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]C#N.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 (± 2) °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
that maintained the reaction mixture temperature at about 12° to 15° C
ADDITION
Type
ADDITION
Details
The complete addition required about five minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
Immediately upon completion of addition
ADDITION
Type
ADDITION
Details
The complete addition required about 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to about 20° C
TEMPERATURE
Type
TEMPERATURE
Details
that maintained the reaction mixture temperature at 25° to 40° C
ADDITION
Type
ADDITION
Details
The complete addition required about one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
Upon completion of addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for about one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
about 220 pounds (approximately 72%) of the acetic acid/water solvent was removed by distillation under vacuum (50 mm Hg)
ADDITION
Type
ADDITION
Details
Water, 82 pounds, was added
TEMPERATURE
Type
TEMPERATURE
Details
the resultant slurry was cooled to 25° C
CUSTOM
Type
CUSTOM
Details
The product was isolated by centrifugation
WASH
Type
WASH
Details
washed on the centrifuge with water
CUSTOM
Type
CUSTOM
Details
The product was dried at 70° C. under vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1=NN(C(N1)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 64.2%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.